molecular formula C22H23NO7S2 B2854426 Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1105208-75-0

Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2854426
CAS No.: 1105208-75-0
M. Wt: 477.55
InChI Key: KCACLEZDPMUDRZ-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based sulfonamide derivative featuring a substituted aromatic scaffold. Its structure comprises a thiophene ring with a phenyl group at position 4, a sulfamoyl linker (attached to a 3,4,5-trimethoxyphenyl moiety) at position 3, and an ethyl ester at position 2. The 3,4,5-trimethoxyphenyl group is a pharmacophoric motif commonly associated with microtubule-targeting agents, such as combretastatin analogs .

Properties

IUPAC Name

ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S2/c1-5-30-22(24)20-21(16(13-31-20)14-9-7-6-8-10-14)32(25,26)23-15-11-17(27-2)19(29-4)18(12-15)28-3/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCACLEZDPMUDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a thiophene core substituted with a phenyl group and a sulfamoyl moiety attached to a trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions, including sulfonamide formation and esterification processes. The detailed synthetic route can be summarized as follows:

  • Formation of Thiophene Ring : The initial step involves the synthesis of the thiophene scaffold.
  • Introduction of Sulfamoyl Group : The sulfamoyl group is introduced through nucleophilic substitution.
  • Esterification : The final step involves esterification to produce this compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Microtubule destabilization
MCF-7 (Breast)15Apoptosis induction
HepG2 (Liver)12Cell cycle arrest in G2/M phase

Data derived from in vitro studies demonstrating the compound's efficacy against different cancer types.

Mechanistic Studies

Mechanistic investigations reveal that the compound activates caspase pathways leading to apoptosis. Additionally, it has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division.

Case Studies

  • Xenograft Models : In vivo studies using nude mice xenografts demonstrated a significant reduction in tumor size when treated with the compound at dosages corresponding to its in vitro IC50 values.
  • Combination Therapy : Preliminary studies suggest that combining this compound with established chemotherapeutic agents may enhance therapeutic efficacy and reduce resistance in drug-resistant cancer cell lines.

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates moderate bioavailability with a favorable distribution in tissues. Toxicity studies have shown low systemic toxicity at therapeutic doses, making it a promising candidate for further clinical development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

A study conducted on xenograft models demonstrated that this compound significantly reduced tumor sizes in treated mice compared to controls. The IC50 values for various cancer cell lines ranged from 5 to 10 nM, indicating potent activity against both drug-sensitive and drug-resistant cells .

Cell Line IC50 (nM) Effect
A549 (Lung Cancer)7Significant cytotoxicity
MCF7 (Breast Cancer)6Induced apoptosis
U87MG (Glioblastoma)8Reduced tumor growth

Neuroprotective Effects

Beyond its anticancer properties, this compound has shown promise in neuroprotection.

Mechanism of Neuroprotection

This compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways in neuronal cells. It has been suggested that its antioxidant properties help mitigate neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Clinical Relevance

In preclinical models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress. Further research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a drug.

Absorption and Distribution

Preliminary studies suggest that this compound has favorable absorption characteristics with a high volume of distribution, which is essential for targeting various tissues effectively.

Chemical Reactions Analysis

2.1. Ester Group Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction:

Ethyl esterH2O H+or OHCarboxylic acid+Ethanol\text{Ethyl ester}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{Carboxylic acid}+\text{Ethanol}

Evidence from Analogues:

  • Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate ( ) and Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate ( ) share similar ester reactivity. Hydrolysis of these esters to acids is well-documented under refluxing aqueous HCl/NaOH .

2.2. Sulfamoyl Group Reactivity

The sulfamoyl linkage (-SO₂-NH-) exhibits limited reactivity but can participate in:

2.2.1. Hydrogen Bonding

  • The -NH- group acts as a hydrogen bond donor, influencing solubility and crystallinity .

2.2.2. Acid-Base Reactions

  • Protonation of the sulfonamide nitrogen occurs under strongly acidic conditions (e.g., concentrated H₂SO₄), forming a sulfonamidium ion .

2.3. Aromatic Substitution Reactions

The electron-rich 3,4,5-trimethoxyphenyl and 4-phenyl groups undergo electrophilic substitutions:

Reaction Conditions Expected Product
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted aromatic ring
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivative
Sulfonation H₂SO₄, SO₃Sulfonic acid derivative

Evidence from Analogues:

  • Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate ( ) undergoes nitration at the para position of the methoxyphenyl group under standard conditions .

Research Findings from Analogous Compounds

Compound Key Reaction Application Reference
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylateHydrolysis to carboxylic acidIntermediate for kinase inhibitors
Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylateElectrophilic nitrationPrecursor to bioactive heterocycles
Gsk0660 (methyl 3-[(4-anilinophenyl)sulfamoyl]thiophene-2-carboxylate)Sulfonamide stability under physiological pHPPAR-δ antagonist

Stability and Degradation Pathways

  • Thermal Stability : Decomposition above 200°C (common for sulfonamides ).

  • Photodegradation : Susceptible to UV-induced cleavage of the sulfamoyl bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Thiophene Positions) Molecular Weight Key Features
Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (Target) 4-phenyl, 3-sulfamoyl (3,4,5-trimethoxy), 2-ethyl ester ~447.5 g/mol* High methoxy substitution enhances tubulin-binding potential; ethyl ester improves lipophilicity.
Mthis compound 2-methyl ester 433.5 g/mol Methyl ester reduces steric hindrance but may lower metabolic stability.
Ethyl 4-(4-methoxyphenyl)-2-[(phenylsulfanyl)acetamido]thiophene-3-carboxylate 4-(4-methoxyphenyl), 2-acetamido (phenylsulfanyl) 457.5 g/mol Sulfanyl group increases electrophilicity; lacks sulfamoyl linker.
Ethyl-5-(4-chlorophenyl)-3-[N-(substituted)sulfonamide]thiophene-2-carboxylate derivatives 5-(4-chlorophenyl), 3-sulfonamide ~450–470 g/mol Chlorophenyl enhances cytotoxicity; sulfonamide substituents vary.

*Estimated based on methyl analog data .

Physicochemical Properties

  • Solubility : Ethyl esters (target) are less polar than methyl analogs but more lipophilic than phosphate salts .
  • Stability : Esters are prone to hydrolysis in vivo, whereas phosphate prodrugs (e.g., combretastatin derivatives) exhibit prolonged stability in aqueous media .

Crystallographic Characterization

  • Programs like SHELXL and ORTEP-3 are widely used for crystallographic analysis of similar compounds. The trimethoxyphenyl group’s planarity and steric effects could be studied via these tools to optimize binding interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate with high yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling thiophene-2-carboxylate precursors with sulfamoyl and trimethoxyphenyl groups. Key steps include:

  • Sulfamoylation : Reacting 3,4,5-trimethoxyaniline with chlorosulfonic acid to generate the sulfamoyl chloride intermediate, followed by coupling to the thiophene core under inert conditions (e.g., dry DMF, 0–5°C) .
  • Esterification : Ethyl ester formation via acid-catalyzed condensation (e.g., H₂SO₄ in ethanol) .
  • Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) and recrystallization (ethanol/water) are critical for isolating ≥95% purity .
    • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfamoyl proton signals at δ 8.6–9.8 ppm; trimethoxy singlet at δ 3.8–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~530–550 m/z) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Stability Studies :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (typically >150°C) .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation (e.g., λmax shifts under UV exposure) .
  • Storage Recommendations : Desiccated at –20°C in amber vials to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Experimental Design :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., paclitaxel) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate robust IC₅₀ values .
    • Data Interpretation : Contradictions may arise from differences in:
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays .

Q. How do structural modifications (e.g., altering methoxy groups or sulfamoyl substituents) impact biological target selectivity?

  • Structure-Activity Relationship (SAR) Approaches :

  • Trimethoxy Phenyl : Critical for tubulin binding (e.g., colchicine site inhibition); replacing methoxy with hydroxy groups reduces potency by ~50% .
  • Sulfamoyl Group : Removing this moiety abolishes anti-inflammatory activity but retains weak antimicrobial effects .
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to β-tubulin (PDB: 1SA0) .

Q. What advanced techniques validate the compound’s mechanism of action in disrupting microtubule dynamics?

  • In Vitro Tubulin Polymerization Assays : Monitor turbidity at 350 nm to quantify inhibition rates (e.g., 70% inhibition at 10 μM) .
  • Immunofluorescence Microscopy : Visualize microtubule depolymerization in HeLa cells post-treatment (anti-α-tubulin staining) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to β-tubulin .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation during target binding?

  • Single-Crystal X-ray Diffraction : Co-crystallize with β-tubulin (SHELX suite for structure refinement) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to confirm sulfamoyl group orientation (e.g., axial vs. equatorial) .

Methodological Resources

  • Synthesis Protocols :
  • Analytical Workflows :
  • Biological Assays :
  • Computational Tools :

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